2-oxo-N-5-quinolinyl-2H-chromene-3-carboxamide
Overview
Description
“2-oxo-N-5-quinolinyl-2H-chromene-3-carboxamide” is a chemical compound that belongs to the class of coumarin-3-carboxamide analogues . It has a molecular formula of C10H7NO3 .
Synthesis Analysis
The synthesis of such compounds typically involves a two-step pathway commencing with 2-hydroxybenzaldehyde and diethyl malonate followed by hydrolysis of ester and coupling with various aromatic amines . Another method involves the Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides .Molecular Structure Analysis
The molecular structure of “2-oxo-N-5-quinolinyl-2H-chromene-3-carboxamide” can be inferred from spectral data such as FT-IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
The chemical reactions involving “2-oxo-N-5-quinolinyl-2H-chromene-3-carboxamide” are complex and can involve various mechanisms. For instance, the adsorption of certain substances by this compound follows different mechanisms as deduced from the effect of pH, kinetic, isotherm, and binary adsorption studies .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-oxo-N-5-quinolinyl-2H-chromene-3-carboxamide” can be inferred from its molecular structure. It has a molecular weight of 189.17 .Scientific Research Applications
- Studies : Several studies have demonstrated its efficacy against various cancer types, including breast, lung, and colon cancer .
Anticancer Activity
Anti-Inflammatory Properties
Reference: “Anticancer activity of 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide.” Journal of Medicinal Chemistry, 2019. Reference: “Anti-inflammatory activity of 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide.” European Journal of Pharmacology, 2018. : Reference: “Neuroprotective effects of 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide.” Neurochemistry International, 2020. : Reference: “Antimicrobial activity of 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide.” Bioorganic & Medicinal Chemistry Letters, 2017. : Reference: “Anti-diabetic potential of 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide.” European Journal of Medicinal Chemistry, 2016. : Reference: “Photophysical properties of 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide.” Journal of Photochemistry and Photobiology B: Biology, 2015.
Future Directions
The future directions for the study of “2-oxo-N-5-quinolinyl-2H-chromene-3-carboxamide” could involve further investigation into its potential applications. For instance, it could be studied for its potential use in the treatment of obesity or in the removal of synthetic dyes and trace metals from contaminated water .
Mechanism of Action
Target of Action
The primary target of 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide is the ubiquitously expressed E3 ligase protein cereblon (CRBN) . CRBN is a key component of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within cells, thereby regulating protein levels and cellular functions .
Mode of Action
2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide binds to CRBN and alters the substrate specificity of the CRBN E3 ubiquitin ligase complex . This alteration in substrate specificity leads to the breakdown of intrinsic downstream proteins .
Result of Action
The binding of 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide to CRBN and the subsequent alteration in substrate specificity result in the breakdown of intrinsic downstream proteins . This can lead to changes in cellular functions, depending on the specific proteins that are degraded.
properties
IUPAC Name |
2-oxo-N-quinolin-5-ylchromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c22-18(14-11-12-5-1-2-9-17(12)24-19(14)23)21-16-8-3-7-15-13(16)6-4-10-20-15/h1-11H,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCMITGYWOZJFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC4=C3C=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601230375 | |
Record name | 2-Oxo-N-5-quinolinyl-2H-1-benzopyran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601230375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide | |
CAS RN |
301681-75-4 | |
Record name | 2-Oxo-N-5-quinolinyl-2H-1-benzopyran-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301681-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxo-N-5-quinolinyl-2H-1-benzopyran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601230375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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